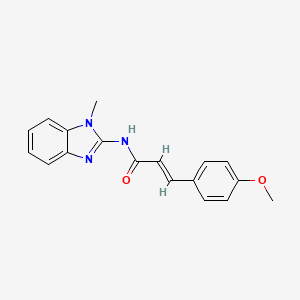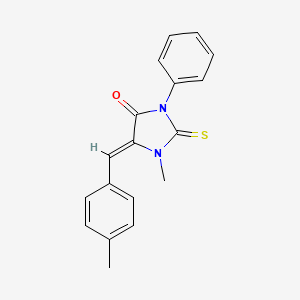
1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone, also known as MMBIT, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MMBIT is a member of the imidazolidinone family, which has been extensively studied for their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Mecanismo De Acción
The exact mechanism of action of 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone is not fully understood; however, several studies have suggested that 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone exerts its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor activities. 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone has also been shown to modulate various enzymes, including COX-2 and iNOS, which are involved in the inflammatory response. Additionally, 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone in lab experiments include its potent biological activity, which makes it an attractive candidate for drug development. Additionally, 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone exhibits low toxicity and high selectivity towards cancer cells, making it a promising agent for cancer therapy. However, the limitations of using 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone in lab experiments include its complex synthesis process, which requires specialized equipment and expertise. Furthermore, the exact mechanism of action of 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone is not fully understood, which limits its potential applications.
Direcciones Futuras
There are several future directions for the research on 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone, including:
1. Investigating the potential therapeutic applications of 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone in neurological disorders, such as Alzheimer's disease and Parkinson's disease.
2. Studying the structure-activity relationship of 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone to develop more potent analogs with improved biological activity.
3. Investigating the potential synergistic effects of 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone with other chemotherapeutic agents to improve the efficacy of cancer therapy.
4. Exploring the potential applications of 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone in other diseases, such as viral infections and autoimmune disorders.
Conclusion:
In conclusion, 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone is a synthetic compound with significant potential for therapeutic applications in various diseases, including cancer and inflammation. The synthesis of 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone is a complex process that requires specialized equipment and expertise. The exact mechanism of action of 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone is not fully understood, but several studies have suggested that 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone exerts its biological effects by modulating various signaling pathways. 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone exhibits low toxicity and high selectivity towards cancer cells, making it a promising agent for cancer therapy. There are several future directions for the research on 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone, including investigating its potential applications in neurological disorders and exploring its synergistic effects with other chemotherapeutic agents.
Métodos De Síntesis
1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone can be synthesized through a multistep process that involves the condensation of 4-methylbenzaldehyde and glycine, followed by cyclization and thionation reactions. The final product is obtained through recrystallization and purification steps. The synthesis of 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported that 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Propiedades
IUPAC Name |
(5Z)-1-methyl-5-[(4-methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-13-8-10-14(11-9-13)12-16-17(21)20(18(22)19(16)2)15-6-4-3-5-7-15/h3-12H,1-2H3/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBGGMWBDNDIJD-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxoimidazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(2,4-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5856480.png)
![2-(2-methoxyphenyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide](/img/structure/B5856483.png)
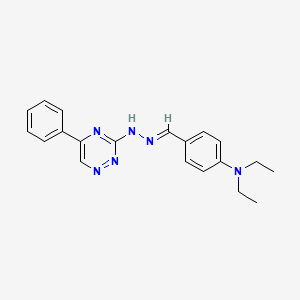
![N-{[1-(cyclohexylcarbonyl)-4-piperidinyl]methyl}cyclohexanecarboxamide](/img/structure/B5856490.png)
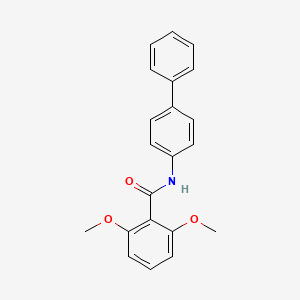
![4-chloro-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5856495.png)
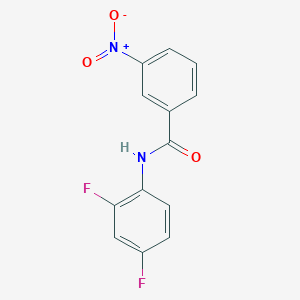
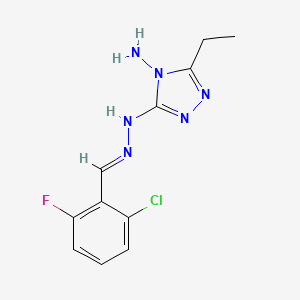
![1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5856511.png)
![(3-chlorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5856521.png)
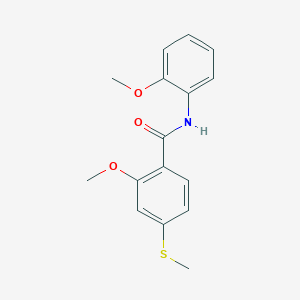
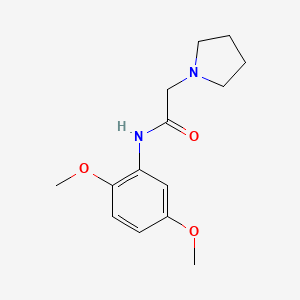
![2-[({[2-(dimethylamino)ethyl]amino}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5856582.png)
